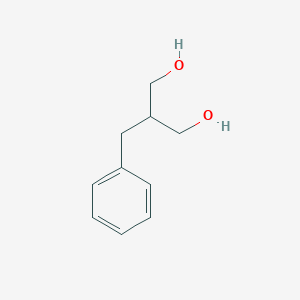

2-Benzyl-1,3-propanediol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRGECCKZZTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-30-8 | |

| Record name | 2-benzylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Chemical Synthesis Approaches

Reduction of Diethyl Benzylmalonate with Lithium Aluminum Hydride

A primary and direct method for the synthesis of 2-Benzyl-1,3-propanediol involves the reduction of a malonic ester derivative. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) effectively converts the two ester functional groups of diethyl benzylmalonate into primary alcohols, yielding the target diol. prepchem.commasterorganicchemistry.comlibretexts.org

The reaction is typically performed by adding the diethyl benzylmalonate dropwise to a suspension of lithium aluminum hydride in an anhydrous ethereal solvent, such as diethyl ether. prepchem.com The initial reaction is conducted at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reduction, and is then allowed to proceed at room temperature to ensure completion. prepchem.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This process occurs twice for each ester group, first reducing it to an aldehyde intermediate which is then immediately further reduced to the alcohol. libretexts.orgadichemistry.com An acidic workup is required to protonate the resulting alkoxide intermediates to furnish the final diol product. libretexts.org

Table 1: Synthesis of this compound via Reduction

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|

Data sourced from PrepChem.com. prepchem.com

Benzylation of 2-Aminopropane-1,3-diol (Serinol)

The benzylation of 2-aminopropane-1,3-diol, also known as serinol, is a common method for protecting the primary amino group. This reaction does not produce this compound but rather N-benzylated derivatives such as 2-(dibenzylamino)propane-1,3-diol.

The most direct synthesis involves reacting serinol with benzyl (B1604629) bromide, which serves as the benzylating agent. The reaction is carried out in the presence of a base, typically anhydrous potassium carbonate (K₂CO₃), and ethanol (B145695) (EtOH) is used as the solvent. mnstate.edu The mixture is heated under reflux for an extended period, often around 16 hours, to drive the reaction to completion. The potassium carbonate acts as a base to deprotonate the nitrogen atom of the amino group, enhancing its nucleophilicity to attack the electrophilic benzyl carbon of benzyl bromide in a nucleophilic substitution reaction. mnstate.edu This process can occur twice to form the dibenzylated product, with yields reported to be as high as 92-95%.

Table 2: N-Benzylation of 2-Aminopropane-1,3-diol

| Starting Material | Benzylating Agent | Base | Solvent | Conditions | Product |

|---|

Data sourced from BenchChem.

Control of the reaction environment is critical for achieving high yields and purity. The use of anhydrous potassium carbonate and dry solvents is important because the presence of water can react with the benzyl bromide and interfere with the desired reaction. adichemistry.com While the reaction is typically run under reflux, temperature control is a key parameter in many organic syntheses to prevent side reactions or decomposition of reactants and products. mnstate.edu For highly sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., argon or nitrogen) is a standard practice to prevent oxidation or other undesired reactions with atmospheric components. prepchem.com

Hydrogenation of Nitro Intermediates (e.g., 2-nitro-2-phenyl-1,3-propanediol)

Catalytic hydrogenation is a versatile method for the reduction of nitro groups. commonorganicchemistry.com In the context of propanediol (B1597323) synthesis, intermediates such as 2-nitro-2-phenyl-1,3-propanediol can be reduced. This specific hydrogenation, however, leads to the formation of 2-phenyl-1,3-propanediol (B123019), where the nitro group is replaced by a hydrogen atom, rather than being reduced to an amine. google.com The reduction of a nitro group to a primary amine is a more common outcome of this reaction type. commonorganicchemistry.comnih.gov

The choice of catalyst is crucial for the outcome of the hydrogenation. Palladium-based catalysts are highly effective for this transformation.

Palladium on Carbon (Pd/C): This is one of the most common and efficient catalysts for the reduction of both aliphatic and aromatic nitro groups to the corresponding amines using molecular hydrogen (H₂). commonorganicchemistry.comu-tokyo.ac.jp The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. google.comu-tokyo.ac.jp However, a significant drawback of Pd/C is its high reactivity, which can lead to the reduction of other functional groups within the molecule. commonorganicchemistry.com

Palladium on Calcium Carbonate (Pd/CaCO₃): This catalyst system can be used to achieve the hydrogenolysis of an aliphatic nitro group, replacing it with a hydrogen atom. A documented synthesis shows that the hydrogenation of 2-nitro-2-phenyl-1,3-propanediol in methanol using 5% palladium on calcium carbonate under hydrogen pressure (50 psi) results in 2-phenyl-1,3-propanediol in high purity and approximately 80% yield. google.com This method is suitable for larger-scale production in standard reactors. google.com

Table 3: Hydrogenation of 2-Nitro-2-phenyl-1,3-propanediol

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield |

|---|

Data sourced from Google Patents. google.com

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds like the enantiomers of 2-substituted-1,3-propanediols.

Enzymatic desymmetrization is a powerful strategy for obtaining enantiomerically pure compounds from prochiral substrates. This compound, being a prochiral molecule, is an excellent candidate for this approach. The key step is the enantioselective acylation or hydrolysis catalyzed by enzymes, most commonly lipases.

The enzymatic esterification of this compound has been studied using various lipases in solvent media. google.comwikipedia.org For example, both Lipase (B570770) PS Amano and Lipase P Fluka have been used to prepare (R)-2-benzyl-1-hydroxypropylacetate from the prochiral diol. google.com The desymmetrization of this compound provides access to both enantiomers of 3-acetylthio-2-benzylpropionic acid, which are key starting materials for the synthesis of the drugs ecadotril (B1671074) and dexecadotril. google.com

The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity. Studies have shown that among several tested lipases, Lipozyme and Novozym 435 exhibit higher reaction rates for the esterification of this compound. wikipedia.org While Novozym 435 showed faster reactions, it did not display prochiral selectivity. wikipedia.org In contrast, when using Lipozyme in toluene, prochiral selectivity was observed and found to increase with water activity. wikipedia.org Other research has demonstrated the utility of this method for synthesizing key intermediates for antifungal agents. mdpi.com For instance, the desymmetrization of a similar diol, 2-(3-methoxybenzyl)-1,3-propanediol, is a key step in the synthesis of (-)-enterolactone. rasayanjournal.co.in

| Enzyme | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Lipase PS Amano / Lipase P Fluka | Transesterification | Preparation of (R)-2-benzyl-1-hydroxypropylacetate. | google.com |

| Lipozyme | Esterification | Prochiral selectivity increases with water activity in toluene. | wikipedia.org |

| Novozym 435 | Esterification | Leads to higher reaction rates but no prochiral selectivity. | wikipedia.org |

| Lipase LPF | Enantioselective Hydrolysis | Used to obtain (S)-2-Benzyl-1-hydroxypropyl acetate (B1210297). | google.com |

Biotransformation encompasses a broader range of enzyme-catalyzed reactions, often utilizing whole microbial cells, to convert substrates into more valuable products. These processes are integral to green chemistry, offering mild reaction conditions and high specificity.

The synthesis of diols from epoxides is a relevant example of a biotransformation process. Microorganisms such as Candida viswanathii can be employed to hydrolyze epoxides, such as phenyl glycidyl (B131873) ether, to the corresponding diol (3-phenoxy-1,2-propane diol) with high conversion rates. researchgate.net This process relies on the epoxide hydrolase enzymes present in the microorganisms. researchgate.net The reaction conditions, including temperature, pH, and agitation rate, are optimized to maximize the efficiency of the bioconversion. researchgate.net While this example does not directly involve this compound, it illustrates the principle of using whole-cell biocatalysts for diol synthesis, a strategy that could be applicable to precursors of this compound. researchgate.net

The interface between traditional chemistry and biocatalysis is an area of active research, with a focus on developing one-pot cascade reactions that combine chemical and enzymatic steps. google.com

Derivatization Strategies

The hydroxyl groups of this compound are reactive sites that allow for various derivatization reactions, leading to the formation of esters, ethers, and other functionalized molecules.

One of the most common derivatizations is the formation of diesters through reaction with acylating agents. This compound diacetate is a prominent example, serving as a useful intermediate in organic synthesis. prepchem.comacs.org

The synthesis of this compound diacetate can be achieved by reacting this compound with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. One method describes the dropwise addition of acetyl chloride to a solution of the diol in chloroform, yielding the diacetate. researchgate.net Another patent describes the formation of the diacetate by stirring the diol with vinyl acetate in the presence of Novozym 435 enzyme, achieving a 98% yield. researchgate.net This diacetate is an intermediate in the synthesis of Sinorphan, an inhibitor of angiotensin-converting enzyme and neutral endopeptidase. prepchem.comacs.org

The diacetate can also be hydrolyzed back to a monoacetate. For example, stirring this compound diacetate with a lipase from Pseudomonas fluorescens in a buffered acetone (B3395972) solution can produce the monoacylated product. researchgate.net

| Reactants | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| This compound, Acetyl chloride | Chloroform, room temperature | 96% | researchgate.net |

| This compound, Vinyl acetate | Novozym 435 enzyme, 29°C | 98% | researchgate.net |

Conversion to Thioester Derivatives

The conversion of this compound to its corresponding thioester derivatives is a process that typically involves a two-step reaction sequence. Direct conversion is not common; instead, the hydroxyl groups are first activated to create better leaving groups, which are then displaced by a sulfur nucleophile.

A general and effective method involves the initial conversion of the diol to a dihalide or a disulfonate ester. For instance, treatment of the diol with an agent like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base such as pyridine (B92270) can convert the hydroxyl groups into chloride or tosylate groups, respectively. These groups are excellent leaving groups for subsequent nucleophilic substitution.

In the second step, the activated intermediate is reacted with a thioacetate (B1230152) salt, such as potassium thioacetate (KSAc), or a thiol in the presence of a base. This results in the displacement of the leaving group and the formation of the C-S bond, yielding the thioester. A study on related diol structures demonstrates that using potassium thioacetate with a base like triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724) can lead to high yields of the thioester derivative. This methodology is primarily utilized in multi-step syntheses for creating functionalized derivatives rather than for the direct preparation of the parent compound. Another approach involves the use of potassium acetate (KOAc) as a base in a solvent like tetrahydrofuran (B95107) (THF) to facilitate the conversion of esters to thioesters, a reaction pathway that could be adapted for diol derivatives after their conversion to esters. rsc.org

The reaction can be summarized as follows:

Activation Step: this compound is reacted with an activating agent (e.g., SOCl₂, MsCl, TsCl) to convert the hydroxyls into good leaving groups.

Substitution Step: The activated diol reacts with a sulfur nucleophile (e.g., potassium thioacetate) to form the dithioester derivative.

Table 1: Representative Reaction Conditions for Thioesterification of Diols This table presents generalized conditions based on reactions with similar diol compounds.

| Step | Reagents | Base | Solvent | Outcome |

|---|---|---|---|---|

| Activation | Thionyl chloride (SOCl₂) | Pyridine | Dichloromethane (DCM) | 2-benzyl-1,3-dichloropropane |

| Substitution | Potassium thioacetate (KSAc) | Triethylamine (TEA) | Acetonitrile (ACN) | S,S'-(2-benzylpropane-1,3-diyl) diethanethioate |

Nucleophilic Substitution Reactions

The hydroxyl groups of this compound are poor leaving groups (OH⁻), making direct nucleophilic substitution challenging. rammohancollege.ac.in Therefore, for substitution reactions to occur at the carbon atoms bearing the hydroxyl groups, the -OH groups must first be converted into better leaving groups. This can be achieved by protonation under acidic conditions to form -OH₂⁺ or by converting them into sulfonate esters (e.g., tosylates, mesylates) or halides.

Once activated, the diol derivative can react with a variety of nucleophiles. ntu.ac.uk For example, the treatment of 2,2-bis(bromomethyl)-1,3-propanediol, a related compound, with nucleophiles can lead to substitution of the bromide ions. nih.gov In the case of an activated this compound (e.g., 2-benzyl-1,3-bis(tosyloxy)propane), reaction with nucleophiles such as amines, azides, or cyanides would yield the corresponding disubstituted products.

Another important class of nucleophilic substitution reactions involving this compound is esterification, where the diol acts as the nucleophile attacking a carboxylic acid derivative. For example, enzymatic esterification of this compound has been studied using various lipases. researchgate.net Similarly, the formation of ethers via Williamson ether synthesis is possible, where the diol is first deprotonated with a strong base to form a dialkoxide, which then acts as a potent nucleophile to attack an alkyl halide.

The formation of cyclic acetals and ketals is a key reaction of 1,3-diols. organic-chemistry.org this compound can react with aldehydes or ketones in the presence of an acid catalyst to form a 1,3-dioxane (B1201747) ring system. This reaction is a nucleophilic addition of the diol to the carbonyl carbon, followed by intramolecular nucleophilic substitution to form the cyclic ether. These 1,3-dioxanes are generally stable to nucleophiles and bases, making them excellent protecting groups for the diol functionality. organic-chemistry.org

Table 2: Examples of Nucleophilic Substitution Pathways for this compound

| Reaction Type | Reagents | Product Class | Notes |

|---|---|---|---|

| O-Alkylation (Ether Formation) | 1. NaH2. Alkyl Halide (R-X) | Diether | Williamson Ether Synthesis |

| O-Acylation (Ester Formation) | Acyl Chloride (RCOCl) / Pyridine | Diester | Forms esters, e.g., this compound Diacetate chemicalbook.com |

| Acetal/Ketal Formation | Aldehyde/Ketone, H⁺ catalyst | 1,3-Dioxane | Used as a protective group strategy organic-chemistry.org |

| Substitution (via Activation) | 1. TsCl, Pyridine2. Nucleophile (Nu⁻) | Disubstituted propane (B168953) | Two-step process involving activation of -OH groups |

Oxidation Reactions

The oxidation of this compound can lead to several different products depending on the oxidant used and the reaction conditions. The primary alcohol groups are susceptible to oxidation to form aldehydes or, under stronger conditions, carboxylic acids.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, would typically oxidize the primary hydroxyl groups to the corresponding dialdehyde, 2-benzylmalonaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) would likely lead to the dicarboxylic acid, 2-benzylmalonic acid.

Oxidative cleavage of the C-C bonds in the diol is also a possible reaction pathway, particularly with specific reagents. For 1,2-diols, reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for cleavage. While 1,3-diols are generally more resistant to this type of cleavage, certain powerful oxidizing systems can achieve it. For instance, the combination of permanganate and periodate has been shown to oxidize 1,3-propanediol (B51772) itself. canada.ca More recent methods have employed transition-metal catalysts for the oxidative cleavage of diols. Copper-catalyzed aerobic oxidation has been shown to cleave 1,3-diols to yield aldehyde products. acs.org Similarly, silver-catalyzed aerobic oxidation is effective for the cleavage of 1,2-diols and could potentially be adapted for 1,3-diols under specific conditions. researchgate.net

In some cases, oxidation can also affect the benzylic position. For example, the oxidation of 3-(N-benzylacetamido)-1,2-propanediol with sodium metaperiodate results in cleavage of the glycol unit. cdnsciencepub.com The benzylic C-H bond in this compound could also be a site for oxidation under certain conditions, although the primary alcohols are typically more reactive.

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent(s) | Likely Major Product | Product Type | Reference Context |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Benzylmalonaldehyde | Dialdehyde | General oxidation of primary alcohols |

| Potassium Permanganate (KMnO₄) | 2-Benzylmalonic acid | Dicarboxylic Acid | General oxidation of primary alcohols |

| CuCl / Me-TBD, O₂ | Benzaldehyde + other fragments | Cleavage Products | Copper-catalyzed cleavage of 1,3-diols acs.org |

Reduction Reactions

The chemical structure of this compound is already in a reduced state, containing alcohol and alkyl-aryl functionalities. Therefore, "reduction" of the parent molecule itself is limited. However, derivatives of this compound can undergo significant reduction reactions to yield the title compound or other reduced forms.

One of the most relevant reduction pathways is the synthesis of the closely related 2-phenyl-1,3-propanediol from its corresponding nitro derivative. The reduction of 2-nitro-2-phenyl-1,3-propanediol is effectively carried out using hydrogen gas in the presence of a palladium on calcium carbonate catalyst. google.comgoogle.com This process removes the nitro group and replaces it with a hydrogen atom, yielding the propanediol. This method is noted for producing high-purity product in good yields (around 80%). google.com

Another synthetic route to 2-phenyl-1,3-propanediol involves the reduction of diethyl phenylmalonate using a strong reducing agent like lithium aluminum hydride (LiAlH₄). google.comsmolecule.com This reaction reduces the two ester groups to primary alcohols. While effective, this method is considered costly and hazardous for large-scale production. google.comgoogle.com

The aromatic phenyl ring of this compound can be reduced under forcing conditions. Catalytic hydrogenation using catalysts like rhodium on alumina (B75360) or ruthenium at high pressure and temperature can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring, yielding 2-(cyclohexylmethyl)-1,3-propanediol.

Table 4: Reduction Reactions Leading to or from Propanediol Scaffolds This table includes reactions for the closely related 2-phenyl-1,3-propanediol, as they are synthetically relevant.

| Starting Material | Reducing Agent(s) / Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Diethyl phenylmalonate | Lithium Aluminum Hydride (LiAlH₄) | 2-Phenyl-1,3-propanediol | ~72% | smolecule.com |

| 2-Nitro-2-phenyl-1,3-propanediol | H₂, Pd/CaCO₃ | 2-Phenyl-1,3-propanediol | ~80% | google.comgoogle.com |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Benzyl-1,3-propanediol, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals that correspond to the different types of protons in the molecule. wiley-vch.de In a typical spectrum, the aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of δ 7.13-7.29 ppm. wiley-vch.de The two methylene (B1212753) protons adjacent to the hydroxyl groups (CH₂OH) show distinct signals. One appears as a doublet of doublets at approximately δ 3.72 ppm, and the other as a doublet of doublets around δ 3.59 ppm. wiley-vch.de The two benzylic protons (C₆H₅CH₂) present as a doublet at about δ 2.56 ppm. wiley-vch.de The single methine proton (CH) is observed as a quintet of triplets near δ 2.00 ppm. wiley-vch.de The two hydroxyl protons (OH) also produce a signal, which in one documented case appears as a singlet at δ 3.41 ppm. wiley-vch.de

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.29-7.13 | m | 5H | Ar-H |

| 3.72 | dd | 2H | -CH₂OH |

| 3.59 | dd | 2H | -CH₂OH |

| 3.41 | s | 2H | -OH |

| 2.56 | d | 2H | Ar-CH₂- |

| 2.00 | quint. t | 1H | -CH- |

Data sourced from a study published in the European Journal of Organic Chemistry. wiley-vch.de

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum shows distinct peaks for each carbon atom. The aromatic carbons of the benzyl group resonate in the region of δ 126.2 to 139.9 ppm, with specific assignments as follows: δ 139.9 (quaternary C), 129.1 (aromatic CH), 128.5 (aromatic CH), and 126.2 (aromatic CH). wiley-vch.de The carbon atoms of the propanediol (B1597323) backbone are observed at δ 64.9 (-CH₂OH), δ 43.9 (-CH-), and δ 34.3 (Ar-CH₂-). wiley-vch.de

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 139.9 | Ar-C (quaternary) |

| 129.1 | Ar-CH |

| 128.5 | Ar-CH |

| 126.2 | Ar-CH |

| 64.9 | -CH₂OH |

| 43.9 | -CH- |

| 34.3 | Ar-CH₂- |

Data sourced from a study published in the European Journal of Organic Chemistry. wiley-vch.de

To further confirm the structural assignments of this compound, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. wiley-vch.de HSQC experiments establish the direct one-bond correlations between protons and their attached carbon atoms. HMBC spectra reveal longer-range correlations (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular structure and confirming the connectivity of the benzyl group to the propanediol backbone. wiley-vch.de While specific NOESY data for this compound is not detailed in the provided results, this technique would be used to determine through-space correlations between protons, offering insights into the compound's conformational preferences. The use of such 2D NMR experiments is considered a standard procedure for the structural elucidation of newly synthesized organic compounds. rsc.orgmdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound will prominently feature a broad and intense absorption band in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening due to hydrogen bonding. libretexts.org Additionally, C-H stretching vibrations from the aromatic ring are expected to appear around 3000-3100 cm⁻¹. libretexts.org The spectrum would also show C-O stretching absorptions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of 166.22 g/mol . nist.gov In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166. nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. wiley-vch.de For instance, the calculated mass for the protonated molecule [C₁₀H₁₅O₂]⁺ (MH⁺) is 167.1072, and experimental values are expected to be very close to this. wiley-vch.de Common fragmentation patterns would likely involve the loss of water (H₂O) and cleavage of the benzyl group. wiley-vch.de

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly utilized for this purpose. wiley-vch.dersc.org For instance, HPLC can be performed on chiral columns to separate enantiomers if the compound is prepared in a chiral form. wiley-vch.de GC analysis, often coupled with a flame ionization detector (FID), is another effective method for determining purity and can also be used with chiral columns to resolve enantiomers. rsc.org Thin-layer chromatography (TLC) is also a useful technique for monitoring the progress of reactions and for preliminary purity checks. rsc.org

Applications in Advanced Materials and Polymer Science

Monomer in Polymer Synthesis

As a diol, 2-Benzyl-1,3-propanediol possesses two hydroxyl functional groups, making it theoretically capable of participating in step-growth polymerization reactions to form polyesters, polyurethanes, and polyethers. The presence of the bulky benzyl (B1604629) group would be expected to influence the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical characteristics.

Polyesters are synthesized through the condensation reaction of diols and dicarboxylic acids. While common diols like 1,3-propanediol (B51772) are widely used, the incorporation of this compound into polyester (B1180765) formulations is not well-documented.

Polytrimethylene Terephthalate (B1205515) (PTT) is commercially produced from 1,3-propanediol and terephthalic acid. There is no readily available information to suggest that this compound is used as a direct substitute or comonomer in the synthesis of PTT. The introduction of a benzyl group would significantly alter the polymer's repeating unit and, consequently, its properties.

The development of bio-based polyesters is a growing field, often utilizing diols derived from renewable resources. While there is extensive research on bio-based 1,3-propanediol for the synthesis of polyester diols, information regarding the use of this compound in the formulation of bio-based polyester diols is not found in the available literature.

Polyurethanes are formed by the reaction of diisocyanates with polyols. The properties of polyurethanes can be tailored by varying the structure of the polyol component. While various diols are used in polyurethane synthesis, there is a lack of specific data on the use of this compound for this purpose. The steric hindrance from the benzyl group might affect its reactivity with isocyanates and the properties of the resulting polyurethane.

Polyethers can be synthesized through the polymerization of diols. Similar to its application in polyesters and polyurethanes, the specific use of this compound in polyether synthesis is not detailed in the available scientific and technical literature.

Polyester Formulations

Role in Specialty Chemicals Production

While its role as a monomer in large-scale polymer production is not established, this compound is utilized as a reagent in the synthesis of specialized, high-value chemical compounds. For instance, it is used in the asymmetric synthesis of pseudosymmetric sulfoximine (B86345) inhibitors targeting HIV-1 protease usbio.net. Additionally, it serves as a reagent in the preparation of N-(3-acyloxy-2-benzylpropyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea derivatives, which have been identified as potent vanilloid receptor agonists and analgesics usbio.net.

Precursor for Dioxane Derivatives

This compound is a key precursor in the synthesis of various dioxane derivatives. The formation of 1,3-dioxanes occurs through the acid-catalyzed reaction of a 1,3-diol with a carbonyl compound, such as an aldehyde or a ketone. In this reaction, the two hydroxyl groups of this compound react with the carbonyl carbon to form a six-membered ring structure, known as a 1,3-dioxane (B1201747).

The general reaction can be summarized as follows:

Reactants: this compound and a carbonyl compound (aldehyde or ketone).

Catalyst: Typically a Brønsted or Lewis acid.

Product: A 2-substituted-5-benzyl-1,3-dioxane.

The benzyl group at the 2-position of the propanediol (B1597323) backbone is retained in the resulting dioxane structure, imparting specific properties to the final molecule. These dioxane derivatives can be utilized in various fields, including as intermediates in organic synthesis and for the creation of novel materials. The stability of the 1,3-dioxane ring makes it a useful protecting group for carbonyl compounds in complex chemical syntheses.

Table 1: Examples of Dioxane Derivatives from 1,3-Diols

| Diol Reactant | Carbonyl Reactant | Resulting Dioxane Derivative |

|---|---|---|

| 1,3-Propanediol | Benzaldehyde | 2-Phenyl-1,3-dioxane |

| 1,3-Propanediol | Acetone (B3395972) | 2,2-Dimethyl-1,3-dioxane |

| This compound | Formaldehyde | 5-Benzyl-1,3-dioxane |

| This compound | Phenylacetaldehyde | 2-Benzyl-5-benzyl-1,3-dioxane |

Cross-linking Agent in Epoxy Formulations

In the realm of polymer chemistry, this compound can function as a cross-linking agent and a reactive modifier in epoxy resin formulations. Epoxy resins are thermosetting polymers that, when cured with a hardener or cross-linking agent, form a rigid, three-dimensional network with high mechanical strength and chemical resistance.

The two primary hydroxyl groups in the this compound molecule can react with the epoxide rings of the epoxy resin. This reaction, known as etherification, leads to the formation of covalent bonds that link the polymer chains together, a process essential for curing. The incorporation of this compound into the epoxy matrix can influence several properties of the final cured material:

Increased Flexibility: The introduction of the benzyl group can enhance the flexibility of the typically rigid epoxy network.

Modified Viscosity: Like other alcohols, it can act as a reactive diluent, reducing the viscosity of the uncured resin, which can improve its processability and handling.

The presence of the benzyl group is significant, as benzyl alcohol itself is known to be an effective modifier in epoxy systems, where it can accelerate the curing process and improve the final properties of the cured product.

Table 2: Potential Effects of this compound in Epoxy Formulations

| Property | Influence of this compound |

|---|---|

| Curing Mechanism | Hydroxyl groups react with epoxy groups, leading to cross-linking. |

| Viscosity of Resin | Can act as a reactive diluent to lower viscosity. |

| Flexibility | The benzyl group can introduce flexibility into the polymer network. |

| Glass Transition Temp. | May be altered depending on the degree of cross-linking. |

Rubber Additives

Information regarding the specific application of this compound as a rubber additive is not extensively documented in publicly available scientific literature. While diols and benzyl-containing compounds can be used in various polymer applications, a direct and established role for this compound in rubber formulations as a plasticizer, vulcanizing agent, or other type of additive is not apparent from the reviewed sources. Further research and specific studies would be required to ascertain its potential utility and effects within rubber compositions.

Biological and Biomedical Research Applications

Building Block for Complex Molecule Synthesis

2-Benzyl-1,3-propanediol is utilized as a key reagent in the asymmetric synthesis of several complex and biologically significant molecules. usbio.net Its structure is particularly valuable in creating compounds with specific three-dimensional arrangements, which is crucial for their biological function. Researchers have employed it in the synthesis of pseudosymmetric sulfoximine (B86345) inhibitors designed to target HIV-1 protease. usbio.net Furthermore, it serves as a starting material for producing N-(3-acyloxy-2-benzylpropyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea derivatives. usbio.net These derivatives have been identified as potent agonists for the vanilloid receptor, demonstrating analgesic properties. usbio.net

Role in Biochemical Research

The application of this compound as a building block directly translates to its important role in biochemical research. By enabling the synthesis of specific inhibitors and agonists, it provides researchers with essential tools to probe complex biological systems.

The synthesis of inhibitors for enzymes like HIV-1 protease is a critical area of biochemical investigation. usbio.netnih.gov this compound is instrumental in constructing diol-based inhibitors that can interact with the active site of this viral enzyme. usbio.netnih.gov By studying how these synthesized molecules inhibit the protease, researchers can gain deeper insights into the enzyme's mechanism of action, its structure, and its function. nih.gov This knowledge is fundamental for the rational design of more effective antiviral therapies. nih.govmdpi.com The specific stereochemistry of the diol core, derived from precursors like this compound, is often crucial for potent enzymatic inhibition. nih.gov

Derivatives with Biological Activity

Derivatives of this compound, particularly those incorporating a 1,3-dioxolane (B20135) ring structure, have been shown to possess significant biological activity. The propanediol (B1597323) backbone is a key feature in the synthesis of these active compounds.

Research has demonstrated that derivatives of this compound, specifically substituted 1-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-1H-imidazoles and the corresponding 1H-1,2,4-triazoles, exhibit high fungicidal activity. researchgate.net These compounds are synthesized through the cyclization of substituted benzylphenylketones or dibenzylketones with 3-chloro-1,2-propanediol, followed by alkylation with imidazole (B134444) or 1,2,4-triazole (B32235) salts. researchgate.net In vitro testing has confirmed their effectiveness against a range of common fungal phytopathogens. researchgate.net

The table below details the fungal phytopathogens that have shown susceptibility to these 2-benzyl-1,3-dioxolane (B85829) derivatives. researchgate.net

| Fungal Phytopathogen | Activity Noted |

| Sclerotinia sclerotiorum | High fungicidal activity |

| Fusarium oxysporum | High fungicidal activity |

| Fusarium moniliforme | High fungicidal activity |

| Bipolaris sorokiniana | High fungicidal activity |

| Rhizoctonia solani | High fungicidal activity |

| Venturia inaequalis | High fungicidal activity |

The imidazole and triazole derivatives of the 1,3-dioxolane structure, which can be derived from a this compound backbone, are part of a broader class of azole antifungal agents. nih.govbeilstein-journals.org Azoles are well-established in medicine for their high therapeutic index and effectiveness against a wide range of fungal infections. mdpi.com The synthesis of novel 1,3-dioxolane derivatives containing imidazole and triazole moieties is a key strategy in the search for new and more potent antifungal compounds. researchgate.netnih.govnih.gov Research into related benzyl-triazole and imidazole structures has shown potent activity against human pathogenic fungi, including various Candida and Aspergillus species, underscoring the potential of this chemical class. researchgate.netchemistryjournal.net

While direct research on this compound as an excipient in drug formulations is not prominent, its primary role is in the synthesis of active pharmaceutical ingredients (APIs). usbio.netrsc.org The compound's utility as a building block for potent biological molecules, such as enzyme inhibitors and antifungal agents, positions it at the discovery and development stage of the pharmaceutical pipeline. usbio.netnih.govresearchgate.net The derivatives synthesized from this compound are candidates for further investigation and potential development into new drugs. usbio.netresearchgate.net Once a derivative demonstrates sufficient efficacy and safety, it would then become the subject of drug formulation research to develop a stable and effective delivery system for clinical use. rsc.org

Investigation of Antiviral Activity (e.g., HIV inhibitors)

While not an antiviral agent itself, this compound serves as a critical reagent in the synthesis of compounds investigated for anti-HIV activity. Specifically, it is utilized in the asymmetric synthesis of pseudosymmetric sulfoximine inhibitors designed to target HIV-1 protease. usbio.net HIV-1 protease is an essential enzyme for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into the individual protein components required for viral maturation. Inhibition of this enzyme results in the production of immature, non-infectious viral particles.

The role of this compound in this context is as a foundational chemical building block. Its specific chemical structure is leveraged to construct the complex molecular architecture of the final sulfoximine inhibitor. Asymmetric synthesis is crucial in this process to ensure the production of the correct stereoisomer, which is often the key to potent and selective biological activity. Therefore, the investigation into the antiviral activity of these complex inhibitors is indirectly reliant on the availability and use of this compound as a starting material.

Table 1: Role of this compound in HIV Research

| Application | Role of this compound | Target Enzyme | Type of Final Product | Ref. |

|---|---|---|---|---|

| Antiviral Synthesis | Reagent in Asymmetric Synthesis | HIV-1 Protease | Pseudosymmetric Sulfoximine Inhibitors | usbio.net |

Stabilization of Free Sulfhydryl Groups in Redox Reactions

An extensive review of available scientific literature did not yield specific research applications or studies investigating the use of this compound for the stabilization of free sulfhydryl (-SH) groups in redox reactions. Free sulfhydryl groups, typically from cysteine residues in proteins, are highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bonds and other modifications that impact protein structure and function. While various chemical reagents are employed to protect or "cap" these groups to prevent unwanted oxidation during biochemical assays or in pharmaceutical formulations, no documented use of this compound for this particular purpose was identified.

Table 2: Application of this compound in Sulfhydryl Group Stabilization

| Application Area | Specific Use | Observed Effect | References |

|---|---|---|---|

| Stabilization of Free Sulfhydryl Groups | No data available | No data available | N/A |

Environmental and Sustainability Research

Biodegradability and Persistence Studies

The presence of the benzyl (B1604629) group in 2-Benzyl-1,3-propanediol may influence its biodegradability compared to simpler propanediols. Aromatic compounds can sometimes be more resistant to microbial degradation. However, studies on other benzyl-containing compounds, such as butyl benzyl phthalate (B1215562) (BBP), have shown that biodegradation can occur through the action of various pure and mixed bacterial cultures, as well as fungi nih.gov.

In the absence of direct experimental data for this compound, predictive models like Quantitative Structure-Activity Relationship (QSAR) can be employed. QSAR models use the molecular structure of a chemical to predict its properties, including biodegradability nih.govnih.govresearchgate.neteuropa.eu. These models could provide an initial assessment of the potential for this compound to be readily biodegradable or persistent.

Table 1: Biodegradability and Persistence of Related Compounds

| Compound | Biodegradability Status | Persistence | Source |

| 2-Methyl-1,3-propanediol (B1210203) | Inherently biodegradable | Low | nih.govresearchgate.net |

| 1,3-Propanediol (B51772) | Readily biodegradable | Not persistent | researchgate.net |

| Butyl Benzyl Phthalate | Biodegradable by various microorganisms | Can be removed from the environment via bioremediation | nih.gov |

Bioaccumulation Potential Assessment

Similar to biodegradability, specific studies on the bioaccumulation potential of this compound are scarce. The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (log Kow). A low log Kow value generally suggests a low potential for bioaccumulation.

For the related compound 2-methyl-1,3-propanediol, the log Kow is -0.6, which indicates a low concern for possible bioaccumulation nih.govresearchgate.net. 1,3-propanediol is also considered not to be bioaccumulative researchgate.net. The introduction of a benzyl group would likely increase the lipophilicity of the molecule compared to 1,3-propanediol, which might increase its bioaccumulation potential. However, without experimental data or reliable predictions for this compound, its bioaccumulation potential remains speculative.

Table 2: Bioaccumulation Potential of Related Compounds

| Compound | Log Kow | Bioaccumulation Potential | Source |

| 2-Methyl-1,3-propanediol | -0.6 | Low | nih.govresearchgate.net |

| 1,3-Propanediol | Not specified | Not bioaccumulative | researchgate.net |

Green Chemistry Approaches in Production

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. For this compound, this involves exploring renewable feedstocks, biocatalytic production methods, and pathways that minimize byproduct formation.

The production of many chemicals, traditionally reliant on fossil fuels, is shifting towards the use of renewable feedstocks to enhance sustainability. For propanediol (B1597323) and its derivatives, key renewable feedstocks include glycerol (B35011) and glucose. Glycerol is a major byproduct of biodiesel production, making it an abundant and relatively inexpensive carbon source chemmethod.cominternationalscholarsjournals.com. Glucose, derived from sources like corn, is another widely used renewable feedstock in microbial fermentation processes researchgate.netnih.gov.

While direct synthesis of this compound from these feedstocks is not yet established, the successful production of the 1,3-propanediol backbone from renewable resources provides a strong foundation. The benzyl group could potentially be introduced through subsequent chemical or enzymatic modification of bio-based 1,3-propanediol or an intermediate in its synthesis pathway.

Microbial fermentation is a cornerstone of green chemistry for the production of chemicals like 1,3-propanediol (PDO) chemmethod.cominternationalscholarsjournals.com. Several microorganisms, including species of Clostridium, Klebsiella, Citrobacter, and genetically engineered Escherichia coli, are capable of producing 1,3-propanediol from glycerol or glucose chemmethod.comresearchgate.netnih.govbohrium.comfrontiersin.orgrsc.org.

The general microbial pathway from glycerol to 1,3-propanediol involves a two-step enzymatic process. While direct microbial fermentation to produce this compound has not been reported, biocatalysis offers a potential route. Specific enzymes or engineered microorganisms could potentially be developed to perform the necessary chemical transformations on a renewable feedstock or an intermediate derived from it. For instance, biocatalytic methods have been explored for the synthesis of other diols acs.org.

A key challenge in microbial fermentation is the formation of unwanted byproducts, which can reduce the yield of the desired product and increase purification costs. In the microbial production of 1,3-propanediol from glycerol, common byproducts include acetate (B1210297), butyrate, ethanol (B145695), and 2,3-butanediol (B46004) nih.gov.

Metabolic engineering strategies are employed to minimize byproduct formation and enhance the yield of 1,3-propanediol. These strategies include deleting genes responsible for byproduct pathways and optimizing fermentation conditions. For example, in engineered E. coli strains, pathways leading to the formation of mixed acids are often blocked to redirect carbon flow towards the desired product researchgate.net. Similar principles of metabolic engineering could be applied to hypothetical future microbial production routes for this compound to maximize its yield and reduce the generation of waste streams.

Computational and Theoretical Chemistry Studies

Molecular Interactions and Intermolecular Forces

The presence of a benzyl (B1604629) group and two hydroxyl groups in 2-Benzyl-1,3-propanediol gives rise to a complex interplay of molecular interactions that govern its physical and chemical properties.

Hydrogen bonding is a predominant intermolecular force in this compound, primarily due to its two hydroxyl (-OH) groups. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks.

Intermolecular Hydrogen Bonding: Molecules of this compound can form strong hydrogen bonds with each other, creating dimers and larger molecular aggregates. This is a key factor influencing its boiling point and viscosity.

Intramolecular Hydrogen Bonding: The molecule can also form hydrogen bonds within itself, where the hydrogen of one hydroxyl group interacts with the oxygen of the other. This is possible due to the flexibility of the propane (B168953) backbone, which can adopt conformations that bring the two hydroxyl groups into proximity researchgate.netpearson.com. The presence of the bulky benzyl group at the C2 position likely influences the conformational preference for intramolecular hydrogen bonding compared to the unsubstituted 1,3-propanediol (B51772) researchgate.net.

Interaction with Benzyl Group: The benzyl group's aromatic ring, being electron-rich, can also act as a weak hydrogen bond acceptor rsc.org. This interaction can occur with the hydroxyl groups of neighboring molecules, further contributing to the stability of the condensed phase.

Van der Waals forces, although weaker than hydrogen bonds, are significant in this compound, especially due to the large, nonpolar benzyl group. These forces are a combination of attractive and repulsive interactions between atoms and molecules nih.gov.

London Dispersion Forces: These are the primary van der Waals interactions for the nonpolar parts of the molecule, such as the benzyl ring and the hydrocarbon backbone. The large surface area of the benzyl group allows for substantial dispersion forces, which play a crucial role in the molecule's packing in the solid state and its interactions in nonpolar environments.

Density Functional Theory (DFT) Calculations

DFT calculations could be employed to:

Determine the optimized molecular geometry and various stable conformations (conformers) of the molecule.

Calculate the energies of these conformers to identify the most stable structures.

Analyze the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability nih.govnih.gov.

Predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or in its pure liquid state, would provide insights into its dynamic behavior.

Key insights from MD simulations would include:

Conformational Dynamics: Understanding how the molecule flexes and changes its shape over time, including the rotation around its single bonds. This is particularly important for understanding the interplay between intra- and intermolecular hydrogen bonding.

Solvation Structure: If simulated in a solvent, MD can reveal how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell.

Transport Properties: Properties like diffusion coefficients and viscosity can be calculated from MD trajectories, offering a molecular-level understanding of these macroscopic properties.

For aryl-substituted molecules, MD simulations can elucidate how the bulky aromatic groups affect molecular packing and mobility within a liquid phase researchgate.netmdpi.com.

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the benzyl and hydroxyl groups.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities calculated using methods like DFT can generate a theoretical infrared (IR) and Raman spectrum. These spectra are determined by the molecule's vibrational modes. For this compound, characteristic peaks would be expected for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, and C-C stretching of the phenyl ring. The positions of the O-H stretching bands would be particularly sensitive to hydrogen bonding nih.gov.

UV-Vis Spectroscopy: The electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy, can be predicted using time-dependent DFT (TD-DFT) calculations. The presence of the benzyl group's chromophore would lead to characteristic absorptions in the UV region.

Below is a table summarizing the computational methods and the predictable properties for this compound.

| Computational Method | Predicted Properties | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized geometry, conformational energies, electronic properties (HOMO-LUMO), vibrational frequencies, NMR chemical shifts. | Provides fundamental insights into the molecule's stability, reactivity, and spectroscopic signatures. |

| Molecular Dynamics (MD) | Conformational dynamics, solvation structure, transport properties (diffusion, viscosity). | Reveals the dynamic behavior of the molecule in a condensed phase and its interactions with its environment. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies, UV-Vis absorption spectra. | Predicts how the molecule interacts with ultraviolet and visible light, which is largely influenced by the benzyl group. |

Patent Landscape and Commercialization Trends

Commercial Production Methods

Specific details on the large-scale commercial production of 2-Benzyl-1,3-propanediol are not widely available in public technical literature, which is common for specialized, non-commodity chemicals. Production is typically handled by fine chemical manufacturers on a smaller, more targeted scale compared to bulk chemicals.

The most probable commercial production method mirrors the routes described in patents, primarily the alkylation of a malonic ester followed by chemical reduction google.com. This well-established organic chemistry process is scalable from laboratory to pilot-plant and small commercial batch production.

Key characteristics of its commercial production would include:

Batch Processing: Unlike the continuous processes used for high-volume chemicals, this compound is likely produced in discrete batches, with production campaigns scheduled based on customer demand from the pharmaceutical and research sectors.

High Purity Requirements: Given its use as a pharmaceutical intermediate, the final product must meet stringent purity specifications, necessitating purification steps such as distillation or crystallization to remove unreacted starting materials and by-products.

Distinct from Commodity Diols: It is critical to note that the production of this compound is entirely distinct from the high-volume commercial methods used for its parent compound, 1,3-propanediol (B51772) (PDO). PDO is produced on a massive scale via routes like the hydration of acrolein, hydroformylation of ethylene (B1197577) oxide, or the fermentation of glycerol (B35011), none of which are applicable to this substituted derivative researchgate.netchemicalbook.com.

Market Dynamics and Economic Considerations

As a niche specialty chemical, specific market reports detailing the global market size, value, and growth rate for this compound are not publicly available. Its market is embedded within the broader market for pharmaceutical intermediates and fine chemicals.

Market Drivers: The primary driver for the this compound market is the research, development, and commercial manufacturing of the high-value pharmaceutical products for which it is an intermediate.

Pharmaceutical R&D: Demand is fueled by ongoing research into new analgesics targeting vanilloid receptors and novel antiretroviral drugs targeting HIV protease google.comusbio.net.

Clinical Trials and Drug Production: The progression of a drug candidate that uses this compound through clinical trials and toward commercial approval would significantly increase demand, potentially moving production from kilogram-scale to metric-ton-scale.

Economic Considerations: The economics of this compound are governed by factors typical of low-volume, high-value chemicals.

Production Costs: The final price is heavily influenced by the cost of raw materials (e.g., diethyl malonate, benzyl (B1604629) halides), the price of potent and hazardous reagents like LiAlH₄, and the multi-step nature of the synthesis which requires significant investment in equipment, energy, and quality control google.com.

Price Structure: The compound is not a commodity and does not compete on price with simple diols. Its price is determined by its purity, the complexity of its synthesis, and its critical role in producing a final product of much higher value.

Supply Chain: The supply chain consists of a limited number of specialized chemical manufacturers that can perform complex organic synthesis and meet the high purity standards required by the pharmaceutical industry.

Market Factors for this compound

| Factor | Description |

|---|---|

| Primary Driver | Demand from the pharmaceutical industry for synthesizing specific drug candidates (analgesics, HIV inhibitors). |

| Market Nature | Niche, low-volume, high-value fine chemical market. |

| Cost Influences | Price of starting materials, complexity of multi-step synthesis, and high purity requirements. |

| Growth Potential | Directly tied to the clinical success and commercialization of the end-products it is used to manufacture. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyl-1,3-propanediol, and how do reaction conditions influence yield?

- Methodology : A common route involves the reduction of precursors like (IV) using LiAlH₄ in tetrahydrofuran (THF) under reflux, yielding this compound (V) . Enzymatic acetylation with Novozym 435 and vinyl acetate (VI) can further functionalize the diol. Optimization of solvent polarity, temperature (e.g., 30°C for enzymatic steps), and stoichiometry is critical for yield improvement. Gas chromatography (GC) or HPLC is recommended for purity assessment .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use IR spectroscopy to confirm hydroxyl and benzyl group vibrations (e.g., ~3300 cm⁻¹ for -OH, ~700 cm⁻¹ for monosubstituted benzene) . NMR (¹H and ¹³C) resolves stereochemistry: benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while diol protons resonate at δ 3.4–4.0 ppm. Elemental analysis validates molecular formula (C₁₀H₁₄O₂) .

Q. What are the primary applications of this compound in polymer chemistry?

- Methodology : The diol serves as a monomer in spiro-compound synthesis (e.g., 3,9-bis(phenylmethyl)-1,5,7,11-tetraoxaspiro[5.5]undecane) via condensation with tetraethyl orthocarbonate. Reaction conditions (acid catalysis, solvent selection) influence crosslinking efficiency and polymer shrinkage . Accelerated polymerization studies under varied temperatures (40–80°C) and catalyst loads (e.g., p-toluenesulfonic acid) are advised to optimize material properties .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodology : Enzymatic resolution using Pseudomonas fluorescens Lipase in acetone/phosphate buffer (pH 7) selectively hydrolyzes one acetyl group from diacetate (VII), yielding (S)-3-acetoxy-2-benzyl-propanol (VIII) with >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What mechanistic insights explain the stability of this compound under oxidative conditions?

- Methodology : Perform kinetic studies using oxidizing agents (e.g., Jones reagent) in acetone/isopropanol. Track degradation via GC-MS and identify intermediates (e.g., ketones or carboxylic acids). Computational modeling (DFT) of bond dissociation energies (BDEs) for C-O and C-H bonds can predict degradation pathways .

Q. How do impurities like 2-amino-1,3-propanediol derivatives arise during synthesis, and how are they detected?

- Methodology : Impurities may form via side reactions (e.g., incomplete reduction or aminolysis). Use LC-MS with electrospray ionization (ESI) to detect trace amines. Compare retention times and fragmentation patterns against standards (e.g., 2-amino-2-methyl-1,3-propanediol, CAS 115-69-5) .

Q. What strategies resolve contradictions in molecular weight data for diol derivatives?

- Methodology : Discrepancies (e.g., between 20-hydroxy-1,3-propanediol isomers) require high-resolution mass spectrometry (HRMS) and collisional cross-section (CCS) measurements. Cross-validate with X-ray crystallography for absolute configuration .

Q. How does this compound behave in soil or aqueous environments, and what analytical methods assess its mobility?

- Methodology : Conduct soil column experiments with radiolabeled ¹⁴C-diol to measure leaching potential. Use UV-Vis spectroscopy or liquid scintillation counting for quantification. Degradability studies under OECD 301B guidelines (aerobic conditions) are recommended despite limited existing data .

Key Considerations

- Contradictions : Molecular weight discrepancies in diol derivatives highlight the need for advanced structural elucidation techniques (e.g., HRMS) .

- Gaps : Limited ecotoxicological data (e.g., LC₅₀ for aquatic organisms) necessitate OECD 210 fish embryo tests for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.